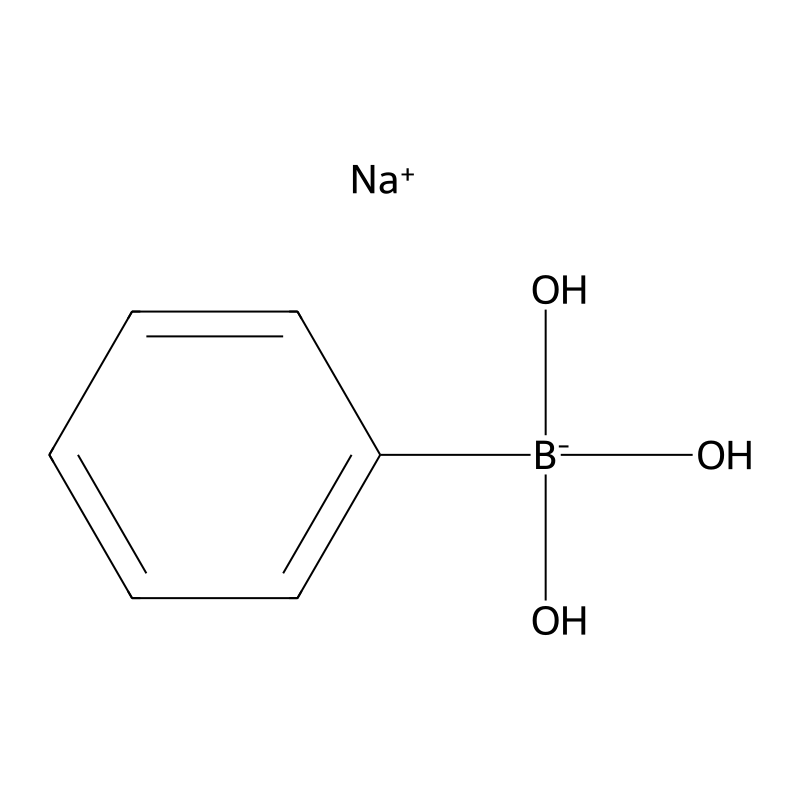Sodium (Trihydroxy)phenylborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Availability
Sodium (Trihydroxy)phenylborate is a compound with the chemical formula C6H8BNaO3. It can be purchased from a number of chemical suppliers, but there is no scientific literature readily available detailing its specific research applications [, , ].
Potential Research Areas
Given the presence of the borate group (B(OH)3), Sodium (Trihydroxy)phenylborate could hold potential for research in areas where boron compounds are used. Boric acid and its derivatives have various applications in scientific research, including neutrons capture therapy and pharmaceutical development [, ]. However, further investigation is needed to determine if Sodium (Trihydroxy)phenylborate possesses similar properties or functionalities.
Sodium trihydroxyphenylborate is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl group, which is further substituted with three hydroxyl groups. This compound is typically represented by the chemical formula C₆H₅B(OH)₃Na. The sodium ion provides solubility in water, making this compound of interest in various biological and chemical applications. Its unique structure contributes to its reactivity and functionality in different environments, particularly in biochemical contexts.
- Formation of Boronate Esters: Sodium trihydroxyphenylborate can react with alcohols to form boronate esters, which are important intermediates in organic synthesis.
- Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Acid-Base Reactions: The compound can undergo acid-base reactions due to the presence of hydroxyl groups, which can donate protons under certain conditions.
- Coordination Chemistry: The boron atom can coordinate with various ligands, leading to the formation of complex compounds that may exhibit unique properties.
Sodium trihydroxyphenylborate exhibits notable biological activity, particularly in the context of medicinal chemistry and biochemistry. Research has indicated that this compound may possess:
- Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Anticancer Activity: Preliminary studies suggest that sodium trihydroxyphenylborate may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its mechanisms of action.
- Neuroprotective Effects: Some studies indicate that this compound may have neuroprotective properties, potentially benefiting conditions related to neurodegeneration.
Sodium trihydroxyphenylborate can be synthesized through several methods:
- Direct Reaction of Phenylboronic Acid with Sodium Hydroxide: This method involves reacting phenylboronic acid with sodium hydroxide in an aqueous solution, leading to the formation of sodium trihydroxyphenylborate.
- Hydrolysis of Boron Trifluoride Complexes: Another approach involves hydrolyzing boron trifluoride complexes with phenolic compounds in the presence of sodium hydroxide.
- Borane Reduction Reactions: Boranes can be reduced using sodium borohydride in the presence of phenolic compounds to yield sodium trihydroxyphenylborate.
Sodium trihydroxyphenylborate has various applications across different fields:
- Pharmaceuticals: It is explored for its potential use as a drug candidate due to its biological activity.
- Analytical Chemistry: The compound serves as a reagent in analytical methods, particularly in detecting phenolic compounds.
- Agriculture: It may be used as a plant growth regulator or as an additive in fertilizers due to its role in plant metabolism.
- Material Science: Sodium trihydroxyphenylborate is investigated for use in the development of new materials, particularly those requiring specific bonding properties.
Sodium trihydroxyphenylborate shares similarities with several other compounds within the organoboron family. Notable comparisons include:
| Compound | Structure | Unique Features |
|---|---|---|
| Sodium Phenylboronate | C₆H₅B(OH)₂Na | Contains two hydroxyl groups; used in organic synthesis |
| Boric Acid | B(OH)₃ | Simple structure; widely used as an antiseptic and insecticide |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Used extensively as a reagent in organic chemistry |
| Trihydroxybenzeneboronic Acid | C₆H₃(OH)₃B | Similar hydroxyl substitution; potential for similar biological activity |
Uniqueness
Sodium trihydroxyphenylborate's unique combination of three hydroxyl groups attached to a phenyl ring distinguishes it from other organoboron compounds, allowing for specific reactivity patterns and biological interactions not seen in simpler derivatives like boric acid or phenylboronic acid.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








